molecular formula C6H14ClNO2 B1372753 4-Amino-2,2-dimethylbutanoic acid hydrochloride CAS No. 153039-15-7

4-Amino-2,2-dimethylbutanoic acid hydrochloride

Cat. No.: B1372753
CAS No.: 153039-15-7
M. Wt: 167.63 g/mol
InChI Key: FBYVPNQCVJSPPQ-UHFFFAOYSA-N
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Description

4-Amino-2,2-dimethylbutanoic acid hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of butanoic acid, characterized by the presence of an amino group at the fourth position and two methyl groups at the second position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,2-dimethylbutanoic acid hydrochloride typically involves the reaction of 4-amino-2,2-dimethylbutanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:

    Starting Material: 4-Amino-2,2-dimethylbutanoic acid.

    Reagent: Hydrochloric acid (HCl).

    Reaction Conditions: The reaction is usually conducted at a temperature range of 0-5°C to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product with a purity of over 97% .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,2-dimethylbutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Amino-2,2-dimethylbutanoic acid hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Amino-2,2-dimethylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound can modulate enzyme activity and participate in metabolic pathways, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminobutyric acid hydrochloride: Similar structure but with a dimethylamino group instead of an amino group.

    4-Amino-2-methylbutanoic acid hydrochloride: Similar structure but with only one methyl group at the second position.

Uniqueness

4-Amino-2,2-dimethylbutanoic acid hydrochloride is unique due to the presence of two methyl groups at the second position, which imparts distinct steric and electronic properties. This makes it a valuable compound in research and industrial applications, offering different reactivity and interaction profiles compared to its analogs .

Properties

IUPAC Name

4-amino-2,2-dimethylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-6(2,3-4-7)5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYVPNQCVJSPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153039-15-7
Record name 4-amino-2,2-dimethylbutanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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